molecular formula C16H19N5O7 B016731 2',3',5'-Tri-O-acetyladenosine CAS No. 7387-57-7

2',3',5'-Tri-O-acetyladenosine

Cat. No.: B016731
CAS No.: 7387-57-7
M. Wt: 393.35 g/mol
InChI Key: GCVZNVTXNUTBFB-XNIJJKJLSA-N
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Description

Adenosine, 2’,3’,5’-triacetate is a derivative of adenosine, a nucleoside composed of adenine and ribose. This compound is characterized by the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety. The molecular formula of adenosine, 2’,3’,5’-triacetate is C16H19N5O7, and it has a molecular weight of 393.35 g/mol . This compound is often used in biochemical research due to its stability and ability to permeate cell membranes more effectively than adenosine itself.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 2’,3’,5’-triacetate typically involves the acetylation of adenosine. The process begins with the reaction of adenosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain pure adenosine, 2’,3’,5’-triacetate .

Industrial Production Methods: In an industrial setting, the production of adenosine, 2’,3’,5’-triacetate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Adenosine, 2’,3’,5’-triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adenosine, 2’,3’,5’-triacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Adenosine, 2’,3’,5’-triacetate is unique due to its acetylated structure, which enhances its stability and membrane permeability compared to adenosine. Similar compounds include:

    Adenosine: The parent compound, which lacks the acetyl groups.

    Inosine, 2’,3’,5’-triacetate: A similar compound with inosine instead of adenosine.

    Uridine, 2’,3’,5’-triacetate: Another analog with uridine as the nucleoside .

These compounds share similar properties but differ in their nucleoside bases, leading to variations in their biological activities and applications.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVZNVTXNUTBFB-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7387-57-7
Record name 2',3',5'-Tri-O-acetyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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